molecular formula C13H10ClN3 B2384295 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 30516-22-4

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B2384295
CAS No.: 30516-22-4
M. Wt: 243.69
InChI Key: XNNFKVSXEIKYER-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound consists of a triazole ring fused with a benzene ring and a 2-chlorobenzyl group attached to the nitrogen atom of the triazole ring.

Mechanism of Action

Target of Action

The compound “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” belongs to the class of triazoles, which are known for their broad pharmacological applications . Triazoles are capable of interacting with a variety of enzymes and receptors , and they have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target enzymes, AChE and BuChE . This interaction involves various types of bonds, such as electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction . By inhibiting the activity of these enzymes, the compound increases the level of ACh, which can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system in the brain . By inhibiting AChE and BuChE, the compound prevents the hydrolysis of ACh, leading to an increase in the levels of this neurotransmitter . This can enhance signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Pharmacokinetics

They are also resistant to enzymatic degradation , which can enhance their bioavailability and therapeutic efficacy.

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in the levels of ACh . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases . Additionally, triazoles and their derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s phosphorescence in solution has been found to show a strong dependence on dissolved oxygen . Furthermore, the compound’s stability and solubility can be affected by the pH of the environment . Triazoles are known for their stability in both acidic and basic conditions , suggesting that the compound’s action, efficacy, and stability would be relatively unaffected by changes in pH.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFKVSXEIKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324548
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30516-22-4
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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